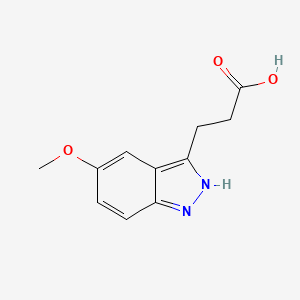
3-(5-Methoxy-1H-indazol-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methoxy-1H-indazol-3-YL)propanoic acid is an organic compound belonging to the class of indolyl carboxylic acids and derivatives. It contains a carboxylic acid chain linked to an indole ring, which is a common structural motif in many biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-1H-indazol-3-YL)propanoic acid typically involves the reaction of 5-methoxyindazole with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methoxy-1H-indazol-3-YL)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-(5-Methoxy-1H-indazol-3-YL)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(5-Methoxy-1H-indazol-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to peroxisome proliferator-activated receptor gamma (PPARγ), influencing gene expression and metabolic processes. This interaction can lead to various biological effects, such as modulation of lipid metabolism and anti-inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Shares a similar structure but with an indole ring instead of an indazole ring.
3-(1-Methyl-1H-imidazol-5-yl)propanoic acid: Contains an imidazole ring instead of an indazole ring
Uniqueness
3-(5-Methoxy-1H-indazol-3-YL)propanoic acid is unique due to its specific indazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3-(5-methoxy-2H-indazol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c1-16-7-2-3-9-8(6-7)10(13-12-9)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
UENQPLHBHWLZIQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(NN=C2C=C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)
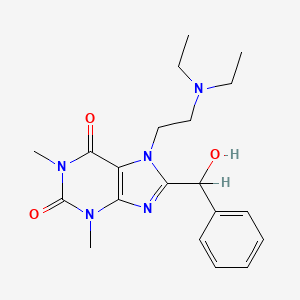
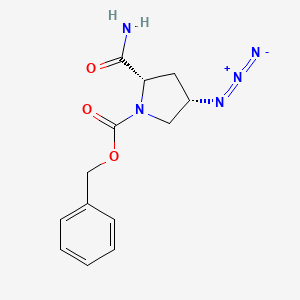
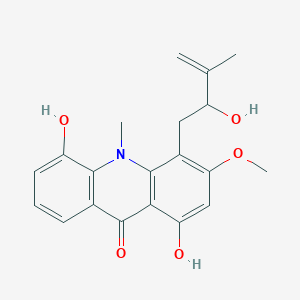
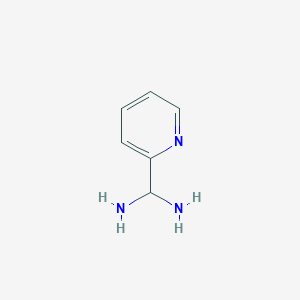
![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)
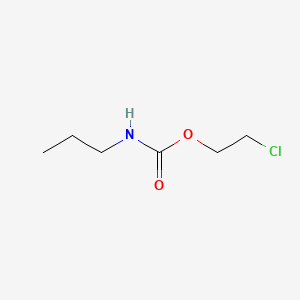
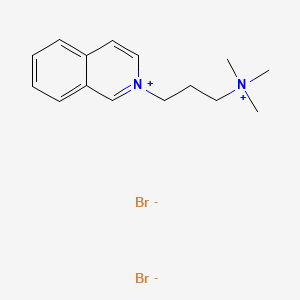
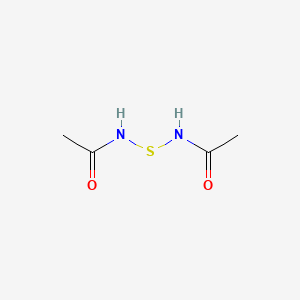
![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)
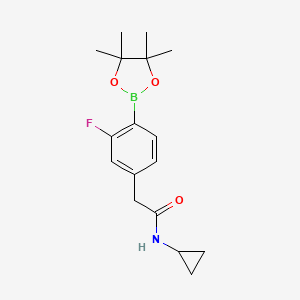

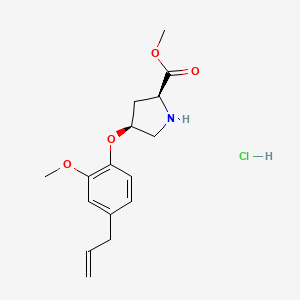
![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
